4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide
CAS No.: 1022836-56-1
Cat. No.: VC21400121
Molecular Formula: C12H10FNO3S
Molecular Weight: 267.28g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1022836-56-1 |
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Molecular Formula | C12H10FNO3S |
Molecular Weight | 267.28g/mol |
IUPAC Name | 4-fluoro-N-(3-hydroxyphenyl)benzenesulfonamide |
Standard InChI | InChI=1S/C12H10FNO3S/c13-9-4-6-12(7-5-9)18(16,17)14-10-2-1-3-11(15)8-10/h1-8,14-15H |
Standard InChI Key | ZSDXLBSWQIWWDS-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)F |
Canonical SMILES | C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)F |
Introduction
Structural Characteristics and Chemical Reactivity
Functional Group Analysis
The structure of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide contains several key functional groups that contribute to its chemical reactivity and potential biological interactions:
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The fluorine atom at the para position of one benzene ring enhances stability and can modify the electron distribution
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The sulfonamide linkage (-SO₂NH-) provides hydrogen bonding capabilities
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The hydroxyl group on the second aromatic ring can participate in hydrogen bonding and potential conjugation reactions
These functional groups allow the compound to interact with various biological targets, particularly proteins and enzymes that recognize these structural motifs.
Structural Comparisons
When compared to similar compounds, 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide demonstrates unique characteristics. For instance, the structurally related 4-amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide (CAS: 75762-45-7) contains an amino group in place of the fluorine atom . This substitution significantly alters the electronic properties and potential biological interactions.
Compound | Molecular Formula | Key Functional Groups | CAS Number |
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4-Fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide | C₁₂H₁₀FNO₃S | F, -SO₂NH-, -OH | 1022836-56-1 |
4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide | C₁₂H₁₂N₂O₃S | -NH₂, -SO₂NH-, -OH | 75762-45-7 |
4-Fluoro-N-(3-methylbutyl)benzene-1-sulfonamide | C₁₁H₁₆FNO₂S | F, -SO₂NH-, -CH₃ | 349085-99-0 |
Synthesis Methods and Chemical Preparation
General Synthetic Approaches
While the search results don't provide specific synthetic routes for 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide, sulfonamides of this type are typically synthesized through the reaction of a sulfonyl chloride with an appropriate amine. Based on established organic synthesis principles, a probable synthesis route would involve:
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Reaction of 4-fluorobenzenesulfonyl chloride with 3-hydroxyphenylamine
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The reaction conducted in the presence of a suitable base (e.g., triethylamine or pyridine)
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Purification through crystallization or chromatographic techniques
Reaction Conditions and Considerations
The synthesis of sulfonamides requires careful control of reaction conditions to ensure high yield and purity. Typical reaction conditions include:
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Temperature: Generally performed at room temperature or under controlled cooling
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Solvent selection: Aprotic solvents such as dichloromethane or tetrahydrofuran
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pH control: Maintained through addition of appropriate bases
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Reaction time: Monitored to prevent side reactions and degradation
Comparative Analysis with Related Compounds
Structural and Functional Comparisons
When comparing 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide with related compounds, several important distinctions emerge:
Property | 4-Fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide | 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide | 4-Fluoro-N-(3-methylbutyl)benzene-1-sulfonamide |
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Electronic Properties | Electron-withdrawing F atom | Electron-donating NH₂ group | Electron-withdrawing F atom |
Hydrogen Bonding | Donor (NH, OH) and acceptor (F, SO₂) | Donor (NH₂, NH, OH) and acceptor (SO₂) | Donor (NH) and acceptor (F, SO₂) |
Lipophilicity | Moderate | Lower due to polar NH₂ | Higher due to alkyl chain |
Potential Targets | Enzymes requiring H-bond interactions | Targets with H-bond donor pockets | More lipophilic binding sites |
Chemical Reactivity Differences
The reactivity of these compounds varies based on their structural differences:
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The fluorine-substituted compounds typically show enhanced stability against metabolic degradation compared to amino derivatives
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The hydroxyphenyl-containing compounds offer additional sites for potential conjugation or derivatization
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The relative acidity of the NH proton in the sulfonamide group may vary based on the electronic effects of the adjacent substituents
Current Research Trends and Future Directions
Emerging Applications
Current research interest in fluorinated sulfonamides like 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide focuses on:
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Development of selective enzyme inhibitors
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Creation of novel pharmaceutical leads for unmet medical needs
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Exploration of new synthetic methodologies for functionalized sulfonamides
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Investigation of structure-activity relationships to design more potent derivatives
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